molecular formula C18H12FN3O B2634458 7-(4-fluorophenyl)-2-phenyl-7H,8H-imidazo[1,2-a]pyrazin-8-one CAS No. 1358311-12-2

7-(4-fluorophenyl)-2-phenyl-7H,8H-imidazo[1,2-a]pyrazin-8-one

Cat. No.: B2634458
CAS No.: 1358311-12-2
M. Wt: 305.312
InChI Key: UUOMGNAUESORQJ-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-phenyl-7H,8H-imidazo[1,2-a]pyrazin-8-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, known for its diverse pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-phenyl-7H,8H-imidazo[1,2-a]pyrazin-8-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 1-(4-fluorophenyl)ethanone with bromine in acetic acid, followed by cyclization . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2-phenyl-7H,8H-imidazo[1,2-a]pyrazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

7-(4-fluorophenyl)-2-phenyl-7H,8H-imidazo[1,2-a]pyrazin-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-phenyl-7H,8H-imidazo[1,2-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Properties

IUPAC Name

7-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O/c19-14-6-8-15(9-7-14)22-11-10-21-12-16(20-17(21)18(22)23)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMGNAUESORQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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